molecular formula C16H20N2O5 B12977781 (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid

Cat. No.: B12977781
M. Wt: 320.34 g/mol
InChI Key: SKUAFOOTSOTMAO-ZDUSSCGKSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid is a compound of significant interest in organic chemistry and biochemistry. It is a derivative of tryptophan, an essential amino acid, and features a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid typically involves the protection of the amino group of tryptophan with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors also improves the sustainability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the indole ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of 6-oxo-1H-indole derivatives.

    Reduction: Formation of (S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanol.

    Substitution: Formation of (S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of peptides and other biochemicals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets. The Boc group provides stability during chemical reactions, protecting the amino group from unwanted reactions. Upon removal of the Boc group, the free amino group can participate in further biochemical processes, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid: Similar structure but with a hydroxyl group at a different position on the indole ring.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group on the indole ring. This combination provides a balance of stability and reactivity, making it a valuable compound in various chemical and biochemical applications.

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

(2S)-3-(6-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-7-10(19)4-5-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1

InChI Key

SKUAFOOTSOTMAO-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)O)C(=O)O

Origin of Product

United States

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